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Compound of Interest

Compound Name: CCT251455

Cat. No.: B1191725

Get Quote

Status: Operational | Senior Scientist: Dr. A. Chen | Topic: MPS1/TTK Inhibition & Off-Target

Mitigation

⚠️ CRITICAL IDENTIFICATION CHECK
Before proceeding, verify your compound. There is frequent confusion between CCT251455
and CCT251545 due to nomenclature similarity.

Compound ID Target
Primary
Mechanism

Clinical/Probe
Status

CCT251455 MPS1 (TTK)

Spindle Assembly

Checkpoint (SAC)

Inhibition

Chemical Probe

(Preclinical)

CCT251545 CDK8 / CDK19

Mediator Complex /

WNT Pathway

Inhibition

Chemical Probe

(Optimized)
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If you are studying WNT/HSF1 signaling, you likely need CCT251545. This guide specifically

covers CCT251455 (MPS1 inhibitor).

Module 1: Mechanism & On-Target Validation
The Core Issue: Users often mistake general cytotoxicity for specific MPS1 inhibition.

CCT251455 acts by stabilizing an inactive conformation of Monopolar Spindle 1 (MPS1/TTK)

kinase, forcing cells to bypass the Spindle Assembly Checkpoint (SAC).

The Signature Phenotype: If CCT251455 is working on-target, you must observe:

SAC Override: Cells exit mitosis prematurely even in the presence of spindle poisons (e.g.,

Nocodazole).

Aneuploidy: Daughter cells with abnormal nuclear morphology (micronuclei).

Time-Dependent Death: Apoptosis should peak after a failed mitosis (usually 24-48h post-

treatment), not immediately.

Pathway Visualization (MPS1 Inhibition)
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Figure 1: Mechanism of Action. CCT251455 prevents MPS1 from assembling the MCC,

causing cells to exit mitosis prematurely despite errors.

Module 2: Troubleshooting Off-Target Kinase Effects
Problem: "My cells are dying, but I don't see micronuclei or mitotic defects." Diagnosis: You are

likely seeing off-target kinase inhibition (general toxicity) due to overdosing.

The Selectivity Window
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CCT251455 is highly potent.[1][2][3][4][5][6][7][8]

Biochemical IC50: 3 nM[1][4][7][9]

Cellular IC50 (p-MPS1): ~40 nM[10]

Recommended Working Concentration: 100 nM - 250 nM

Danger Zone: > 1 µM

If you use >1 µM, you risk inhibiting structurally related mitotic kinases, specifically Aurora B or

Plk1, which share ATP-binding pocket homology.

Distinguishing On-Target vs. Off-Target
Use this logic flow to validate your phenotype:

Observation Diagnosis Action

G1/S Arrest Off-Target

CCT251455 should not arrest

cells in G1. It accelerates

mitosis. Check for CDK

inhibition (off-target). Lower

dose to <200 nM.

Immediate Apoptosis (<6h) Off-Target

MPS1 inhibition requires

passage through mitosis to kill.

Immediate death suggests

general toxicity.

Mitotic Arrest Off-Target

Paradoxical. MPS1 inhibition

prevents arrest.[11] If cells

arrest in mitosis, you might be

inhibiting Aurora B (cytokinesis

failure) or Plk1.

Mitotic Slippage On-Target

Cells enter mitosis, stay briefly,

and exit without dividing

correctly. This is the desired

effect.
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The "Rescue" Experiment
To confirm the effects are driven by MPS1 and not an off-target kinase:

Protocol: Use a doxycycline-inducible MPS1-resistant mutant (e.g., the "gatekeeper" mutant

if available for this scaffold, though challenging) OR compare with a structurally distinct

MPS1 inhibitor (e.g., NTRC 0066-0 or BAY 1217389).

Result: If CCT251455 and BAY 1217389 produce identical phenotypes at their respective

IC50s, the effect is on-target.

Module 3: Experimental Protocols
Protocol A: The "SAC Override" Assay (Gold Standard)
Purpose: To confirm CCT251455 is actively inhibiting MPS1 functionality in your specific cell

line.

Reagents:

Nocodazole (Microtubule destabilizer)

CCT251455[1][2][4][7][8][9][10][11][12][13][14][15]

Phospho-Histone H3 (pHH3) Antibody (Mitotic Marker)

Propidium Iodide (PI) or DAPI

Workflow:

Seed Cells: Plate cells at 50% confluency.

Block: Treat cells with Nocodazole (100 ng/mL) for 16 hours.

Control: Nocodazole alone should cause >80% of cells to arrest in mitosis (High pHH3).

Override: Treat with Nocodazole + CCT251455 (200 nM) for 2–4 hours.
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Harvest & Stain: Fix cells and stain for pHH3 and DNA content (FACS or

Immunofluorescence).

Analysis:

Nocodazole Only: High pHH3 (Arrest).

Nocodazole + CCT251455:Low pHH3. The inhibitor forces the cells to exit mitosis despite

the Nocodazole block.

Protocol B: Western Blotting for Target Engagement
Purpose: Direct biochemical verification.

Target:Mad2 or BubR1 (Kinetochore localization is better, but WB is easier). Note: MPS1

autophosphorylation antibodies are often weak. A better proxy is the phosphorylation of KNL1

(MELT repeats), but antibodies are specialized.

Alternative Readout (Mobility Shift): MPS1 inhibition often prevents the hyper-phosphorylation

of BubR1 seen in mitosis.

Treat cells with Nocodazole (to induce mitosis/phosphorylation).

Add CCT251455 (200 nM) for 2 hours.

Blot for BubR1.

Result: Nocodazole alone = Slow migrating band (Hyper-phosphorylated). Nocodazole +

CCT251455 = Fast migrating band (De-phosphorylated).

Module 4: Frequently Asked Questions (FAQs)
Q: Can I use CCT251455 to inhibit HSF1? A:No. You are confusing it with CCT251545 (CDK8

inhibitor, WNT/STAT pathway) or CCT251236 (HSF1 phenotypic hit). CCT251455 is a mitotic

kinase inhibitor.[1][3][4][7][8][9][10][11] Using it to study HSF1 will yield confounding results due

to cell cycle disruption.
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Q: I see toxicity at 5 µM. Is this significant? A: No. At 5 µM, you are ~1600x above the

biochemical IC50 (3 nM). Any kinase inhibitor will show "off-target" promiscuity at this

concentration. You must titrate down. We rarely see valid on-target specificity requirements

above 500 nM for this compound.

Q: Is CCT251455 soluble in aqueous media? A: Poorly. It requires DMSO for stock (10 mM).[8]

When dosing cells, ensure the final DMSO concentration is <0.1% to avoid solvent toxicity

masking the phenotype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry.
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